Methyl 4-(2-methylbenzoyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
649756-96-7 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 4-(2-methylbenzoyl)benzoate |
InChI |
InChI=1S/C16H14O3/c1-11-5-3-4-6-14(11)15(17)12-7-9-13(10-8-12)16(18)19-2/h3-10H,1-2H3 |
InChI Key |
RJABMTXFRBDXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Methyl 4 2 Methylbenzoyl Benzoate
Established Synthetic Routes to Methyl 4-(2-methylbenzoyl)benzoate
Esterification Approaches from Benzoic Acid Derivatives
A primary and straightforward method for synthesizing this compound is through the esterification of 4-(2-methylbenzoyl)benzoic acid. This reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. chemicalbook.comyoutube.comtcu.edu The most commonly used catalyst for this transformation is concentrated sulfuric acid. youtube.comtcu.edu The process, known as Fischer esterification, is an equilibrium-driven reaction. tcu.edu To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This can be accomplished by using an excess of one of the reactants, typically methanol, or by removing water as it is formed. tcu.edu
The general mechanism for Fischer esterification involves the protonation of the carboxylic acid by the strong acid catalyst, which makes the carbonyl carbon more electrophilic. youtube.com Subsequently, the nucleophilic oxygen of methanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and the final ester product is formed upon deprotonation. youtube.com
| Reactants | Catalyst | Key Conditions | Yield |
| 4-(2-methylbenzoyl)benzoic acid, Methanol | Concentrated Sulfuric Acid | Reflux | High |
| Benzoic acid, Methanol | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | 60°C, 7h | 100% chemicalbook.com |
Acylation Reactions Involving this compound Precursors
Another significant synthetic route involves acylation reactions. A notable example is the N-acylation of 2-methyl-4-amino methyl benzoate (B1203000) with 2-methyl benzoyl chloride. google.com This reaction forms an amide linkage, yielding methyl 2-methyl-4-N-(2-toluyl)benzoate, which can then be further processed. google.com This approach highlights the versatility of acylation reactions in building complex molecules from simpler precursors.
Catalytic Strategies Employed in the Synthesis of this compound (e.g., silver salts, palladium catalysts)
The use of metal-based catalysts plays a crucial role in modern organic synthesis, offering high efficiency and selectivity.
Silver Salts: In the N-acylation reaction mentioned above, silver salts are employed as catalysts. google.com The reaction is typically carried out in a non-protonic solvent like a haloalkane. The use of a silver salt facilitates the acylation process, leading to high yields and purity of the product under mild reaction conditions. google.com The molar ratio of the 2-methyl-4-methyl anthranilate to the silver catalyst is a critical parameter, with a ratio of 1:1.5 being optimal. google.com The reaction is generally conducted at temperatures ranging from -20 to 40 °C. google.com
Palladium Catalysts: Palladium catalysts are instrumental in carbonylation reactions for the synthesis of related benzoic acid derivatives. For instance, 2-methyl-4-N-(2-toluyl)-1-bromobenzene can be converted to 2-methyl-4-N-(2-toluyl)benzoic acid through a reaction with carbon monoxide in the presence of a Pd(OAc)2-PPh3 catalyst. google.com This reaction, however, requires elevated temperatures (90-120 °C) and the presence of a base like DBU. google.com Palladium catalysts are also utilized in the synthesis of methyl 4-bromoacetyl-2-methylbenzoate, a related compound, where a palladium-catalyzed reaction is a key step. google.com
| Catalytic System | Reaction Type | Precursors | Key Conditions |
| Silver Salt | N-Acylation | 2-methyl-4-Methyl anthranilate, 2-methyl benzoyl chloride | -20 to 40 °C, non-protonic solvent google.com |
| Pd(OAc)2-PPh3 | Carbonylation | 2-methyl-4-N-(2-toluyl)-1-bromobenzene, CO | 90-120 °C, DBU, DMF-H2O solvent google.com |
| Palladium Catalyst | Suzuki-type Coupling | Methyl 4-bromo-2-methylbenzoate, Potassium vinylfluoroborate | Sodium carbonate as base google.com |
Exploration of Alternative Synthetic Pathways for this compound
Research into alternative synthetic routes is ongoing, aiming for more efficient, cost-effective, and environmentally friendly processes. One such alternative involves a multi-step synthesis starting from 2-fluorotoluene. patsnap.com This pathway includes an acylation reaction to form 4-fluoro-3-methylacetophenone, followed by a cyanation reaction to yield 3-methyl-4-cyanoacetophenone. Subsequent hydrolysis of the cyano group affords 2-methyl-4-acetylbenzoic acid, which is then esterified with methanol to produce the target compound, methyl 2-methyl-4-acetyl benzoate. patsnap.com This method avoids the use of highly toxic reagents like potassium cyanide and expensive metals like palladium in certain steps, presenting a potentially safer and more economical alternative. patsnap.com
Furthermore, the use of solid acid catalysts, such as zirconium-based catalysts, is being explored for the esterification of benzoic acid derivatives. researchgate.netmdpi.com These catalysts offer advantages like reusability and reduced waste generation compared to traditional homogeneous catalysts like sulfuric acid. researchgate.net
Elucidation of Reaction Mechanisms in Key Synthetic Steps
Understanding the reaction mechanisms is fundamental to optimizing synthetic processes. In the Fischer esterification, the reaction proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism. youtube.com The key is the activation of the carboxylic acid by protonation, which enhances its electrophilicity towards the weakly nucleophilic alcohol. youtube.comtcu.edu
In the palladium-catalyzed carbonylation, the mechanism is more complex, typically involving an oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion into the aryl-palladium bond. The resulting acyl-palladium complex then undergoes reaction with the nucleophile (in this case, leading to the carboxylic acid after workup) and reductive elimination to regenerate the palladium(0) catalyst.
For the silver-catalyzed N-acylation, the silver ion likely acts as a Lewis acid, coordinating to the acyl chloride and making the carbonyl carbon more susceptible to nucleophilic attack by the amine. This activation facilitates the formation of the amide bond.
Optimization of Synthetic Parameters for Enhanced Reaction Efficiency and Product Purity
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are often adjusted include:
Temperature: The reaction temperature significantly influences the reaction rate. For instance, in the N-acylation with a silver catalyst, the temperature is controlled between -20 and 40 °C to ensure optimal reaction speed and minimize side reactions. google.com In the Fischer esterification, refluxing conditions are often employed to drive the reaction to completion. youtube.com
Catalyst Loading: The amount of catalyst used can affect both the reaction rate and the cost of the synthesis. For the silver-catalyzed N-acylation, a molar ratio of 1:1.5 of the amine precursor to the silver catalyst is preferred. google.com
Solvent: The choice of solvent is critical as it can influence the solubility of reactants and the stability of intermediates. Non-protonic solvents are used in the silver-catalyzed N-acylation to avoid interference with the reaction. google.com
Reaction Time: The duration of the reaction is optimized to ensure the reaction goes to completion without the formation of degradation products. For example, the N-acylation is stirred for 10 minutes to 5 hours. google.com
Reactant Stoichiometry: In equilibrium-driven reactions like Fischer esterification, using an excess of one reactant, such as methanol, can shift the equilibrium to favor product formation. tcu.edu
| Parameter | Impact on Reaction | Example |
| Temperature | Affects reaction rate and selectivity. | N-acylation at -20 to 40 °C to balance rate and side reactions. google.com |
| Catalyst Loading | Influences reaction speed and cost. | Optimal 1:1.5 molar ratio of amine to silver catalyst. google.com |
| Solvent | Affects solubility and reactivity. | Use of non-protonic solvents in silver-catalyzed N-acylation. google.com |
| Reaction Time | Determines reaction completion and product degradation. | N-acylation stirred for 10 min to 5 h. google.com |
| Reactant Ratio | Can shift equilibrium in reversible reactions. | Excess methanol in Fischer esterification to increase yield. tcu.edu |
Reaction Chemistry and Derivatization Studies of Methyl 4 2 Methylbenzoyl Benzoate
Hydrolytic Transformations of Methyl 4-(2-methylbenzoyl)benzoate
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(2-methylbenzoyl)benzoic acid and methanol (B129727). The presence of the 2-methylbenzoyl substituent can influence the rate and mechanism of this transformation.
Acid-Catalyzed Hydrolysis Mechanisms and Kinetics
The acid-catalyzed hydrolysis of this compound is expected to proceed via a multi-step mechanism typical for esters. brainly.comchegg.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. brainly.com This is followed by a nucleophilic attack by a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. brainly.com Subsequent proton transfer and elimination of a molecule of methanol results in the formation of the corresponding carboxylic acid, 4-(2-methylbenzoyl)benzoic acid. brainly.comyoutube.com
The kinetics of this reaction are influenced by factors such as the concentration of the acid catalyst, temperature, and the steric and electronic nature of the substituents on the aromatic rings. The presence of the electron-withdrawing benzoyl group is expected to slightly increase the rate of hydrolysis compared to simple alkyl benzoates. However, the ortho-methyl group on the benzoyl ring may introduce some steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoylbenzoates.
Table 1: Proposed Acid-Catalyzed Hydrolysis of this compound
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1 | Protonation of the ester carbonyl | This compound, Acid (H+) | Protonated ester |
| 2 | Nucleophilic attack by water | Protonated ester, Water | Tetrahedral intermediate |
| 3 | Proton transfer | Tetrahedral intermediate | Protonated tetrahedral intermediate |
Base-Catalyzed Hydrolysis Mechanisms and Kinetics
Base-catalyzed hydrolysis, or saponification, of this compound involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. chegg.com This is generally a faster process than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. quora.com The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. stackexchange.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chegg.comchemspider.com
The kinetics of base-catalyzed hydrolysis are typically second order, being dependent on the concentrations of both the ester and the base. researchgate.net The presence of the ortho-methyl group on the benzoyl substituent may exert a steric effect, potentially hindering the approach of the hydroxide ion to the ester's carbonyl carbon. stackexchange.com This steric hindrance could lead to a slower reaction rate compared to unhindered benzoates. psu.eduresearchgate.net
Table 2: Proposed Base-Catalyzed Hydrolysis of this compound
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1 | Nucleophilic attack by hydroxide | This compound, Hydroxide ion | Tetrahedral intermediate |
| 2 | Elimination of methoxide | Tetrahedral intermediate | 4-(2-methylbenzoyl)benzoate, Methanol |
Nucleophilic and Electrophilic Reactivity Profiles of this compound
The reactivity of this compound is dictated by its two primary functional groups: the ester and the ketone.
Nucleophilic Attack: The carbonyl carbons of both the ester and the ketone are electrophilic and thus susceptible to attack by nucleophiles. The ketone's carbonyl carbon is generally more reactive towards nucleophiles than the ester's carbonyl carbon. This is because the lone pair of electrons on the ester's oxygen atom can delocalize into the carbonyl group, making it less electrophilic. Therefore, reactions with nucleophiles such as Grignard reagents or organolithium compounds are expected to occur preferentially at the ketone functionality.
Electrophilic Aromatic Substitution: The two aromatic rings in this compound can undergo electrophilic substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the existing substituents.
Ring A (attached to the ester group): The ester group is a deactivating, meta-directing group. Therefore, electrophilic substitution on this ring will be slower than on benzene (B151609) and will primarily occur at the positions meta to the ester group.
Ring B (the 2-methylbenzoyl group): The acyl group is also deactivating and meta-directing. The methyl group is an activating, ortho-, para-directing group. The directing effects of these two groups will influence the position of electrophilic attack on this ring.
Formation of Functionalized Derivatives from the this compound Scaffold
The structure of this compound allows for a range of chemical modifications to synthesize various derivatives.
Chemical Modifications at the Ester Moiety
The ester group can be readily transformed into other functional groups.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group.
Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into a primary, secondary, or tertiary amide, respectively. This reaction is often facilitated by heating.
Reduction: The ester can be reduced to the corresponding primary alcohol, [4-(2-methylbenzoyl)phenyl]methanol, using strong reducing agents like lithium aluminum hydride.
Transformations of the Constituent Aromatic Rings
The aromatic rings can be functionalized through electrophilic substitution reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto one or both of the aromatic rings. wikipedia.org The position of nitration will be directed by the existing substituents.
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the aromatic rings.
Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on deactivated rings like those in this compound.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-(2-methylbenzoyl)benzoic acid |
| Methanol |
| Methyl benzoate (B1203000) |
| [4-(2-methylbenzoyl)phenyl]methanol |
| Lithium aluminum hydride |
| Nitric acid |
| Sulfuric acid |
| Benzene |
| Grignard reagents |
| Organolithium compounds |
Derivatization Reactions at the Ketone Functionality
No specific studies detailing the derivatization reactions at the ketone functionality of this compound have been found in the reviewed scientific literature. While general ketone chemistry suggests potential reactions such as reduction to the corresponding secondary alcohol, reductive amination to form an amine, or the Wittig reaction to form an alkene, no published research provides experimental data or specific outcomes for this particular compound.
Investigation of Reaction Kinetics and Thermodynamic Parameters for this compound Reactions
A search of scientific databases yielded no specific studies on the reaction kinetics or thermodynamic parameters for reactions involving this compound. While kinetic data is available for the esterification of benzoic acid and hydrolysis of methyl benzoate, this information is not directly applicable to the more complex structure of this compound. Without dedicated experimental investigation, it is not possible to provide data on rate constants, activation energies, or other thermodynamic parameters for reactions of this compound.
Computational and Theoretical Investigations of Methyl 4 2 Methylbenzoyl Benzoate
Quantum Chemical Calculations of Methyl 4-(2-methylbenzoyl)benzoate
No specific Density Functional Theory (DFT) studies on the electronic structure and properties of this compound have been found in the surveyed literature.
There are no available records of ab initio methods being applied for a high-accuracy electronic structure analysis of this compound.
Molecular Geometry Optimization and Conformation Analysis
Detailed reports on the molecular geometry optimization or conformational analysis of this compound are not available in published research.
Electronic Structure Analysis
Specific calculations regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or a broader analysis based on molecular orbital theory for this compound are not documented in the scientific literature.
An analysis of the Mulliken charge distribution for the atoms within this compound has not been reported in the available scientific papers.
Molecular Electrostatic Potential (MEP) Mapping and Surface Analysis
The Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding the chemical reactivity of a molecule. It is plotted onto the molecule's electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Methodology and Findings An MEP analysis for this compound would typically be performed using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311G(d,p) basis set. The resulting MEP map uses a color spectrum to represent the electrostatic potential.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the carbonyl group (C=O) and the ester group, due to the high electronegativity of oxygen. These regions represent the most likely sites for protonation and interaction with electrophiles.
Positive Regions (Blue): These areas indicate electron-deficient regions and are prone to nucleophilic attack. For this molecule, positive potential would be located around the hydrogen atoms, particularly those on the aromatic rings.
Neutral Regions (Green): These areas represent regions of near-zero potential.
The MEP map provides a clear visual representation of the molecule's reactivity, highlighting the electronegative carbonyl oxygens as the primary sites for electrophilic interaction.
Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites This table presents illustrative potential values to demonstrate what an MEP analysis would reveal. Actual values would be determined via specific software calculations.
| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Implication |
| Carbonyl Oxygen (Ketone) | -150 | Strong site for electrophilic attack |
| Carbonyl Oxygen (Ester) | -135 | Significant site for electrophilic attack |
| Aromatic Hydrogens | +50 | Potential sites for nucleophilic interaction |
| Methyl Group Hydrogens | +30 | Weaker positive potential |
Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational chemistry allows for the prediction of spectroscopic data, such as vibrational frequencies (FT-IR and FT-Raman), which can be correlated with experimental results to validate the computed molecular structure.
Methodology and Findings Theoretical vibrational frequencies for this compound would be calculated using methods like DFT (e.g., B3LYP/6-311G(d,p)). Calculated frequencies are often systematically higher than experimental ones due to the calculations being performed on a single molecule in the gaseous phase and the harmonic approximation used. Therefore, they are typically scaled by an empirical factor (around 0.96 for this level of theory) to improve agreement with experimental data.
A comparative analysis would focus on key functional group vibrations:
C=O Stretching: Two distinct carbonyl stretching vibrations are expected: one for the ketone group and one for the ester group. The ketone C=O stretch typically appears at a lower wavenumber than the ester C=O stretch.
C-O Stretching: The ester group will show characteristic C-O stretching vibrations.
Aromatic C-H Stretching: These vibrations are expected above 3000 cm⁻¹.
Aliphatic C-H Stretching: From the methyl groups.
Strong correlation between the scaled theoretical frequencies and experimentally obtained FT-IR and FT-Raman spectra would confirm that the calculated geometry is a good representation of the actual molecular structure.
Table 2: Illustrative Correlation of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) This table shows a hypothetical comparison. Experimental data would be required for an actual correlation.
| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |
| ν(C=O) Ketone | 1725 | 1656 | 1660 | Ketone carbonyl stretch |
| ν(C=O) Ester | 1790 | 1718 | 1720 | Ester carbonyl stretch |
| ν(C-O) Ester | 1315 | 1262 | 1275 | Asymmetric C-O-C stretch |
| ν(Ar-H) | 3180 | 3053 | 3060 | Aromatic C-H stretch |
Reaction Pathway and Transition State Modeling for Chemical Transformations Involving this compound
Computational modeling can be used to explore the mechanisms of chemical reactions, such as the synthesis or hydrolysis of this compound. This involves identifying the transition states and calculating the activation energies for proposed reaction pathways.
Methodology and Findings A common reaction to model would be the ester hydrolysis of the title compound. Using DFT, one could map the potential energy surface for the reaction. The process would involve:
Reactant and Product Optimization: The geometries of the reactants (ester and hydroxide (B78521) ion) and products (carboxylate and methanol) are optimized to find their lowest energy states.
Transition State Search: A search for the transition state structure connecting reactants and products is performed. This is a first-order saddle point on the potential energy surface. For ester hydrolysis, this would likely be a tetrahedral intermediate.
Frequency Calculation: Vibrational frequency calculations are performed on all structures. A true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: The activation energy (Ea) is determined from the energy difference between the transition state and the reactants.
This analysis would provide a detailed, step-by-step understanding of the reaction mechanism and its energetic favorability, offering insights that are difficult to obtain through experimental means alone. For example, modeling could clarify whether the attack of a nucleophile is more likely at the ketone or ester carbonyl, based on the calculated activation barriers.
Theoretical Assessment of Non-linear Optical (NLO) Properties
Molecules with specific electronic characteristics, such as large dipole moments and hyperpolarizabilities, can exhibit non-linear optical (NLO) behavior, which is important for applications in optoelectronics and photonics. nih.gov Theoretical calculations are a powerful tool for predicting the NLO potential of new molecules.
Methodology and Findings The NLO properties of this compound would be investigated by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using quantum chemical methods like DFT or Hartree-Fock (HF). nih.gov
Molecular Structure: The molecule consists of a donor-acceptor-donor system, but the two aromatic rings are twisted relative to each other, which can disrupt the π-conjugation path. The degree of electronic communication between the two rings, bridged by the ketone group, is a key determinant of the NLO response.
Hyperpolarizability (β): The magnitude of the first-order hyperpolarizability (β_tot) is the primary indicator of second-order NLO activity. A high β value suggests a strong NLO response. Calculations for similar organic molecules are often compared to known NLO materials like urea (B33335) for benchmarking.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also relevant. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, indicating greater charge transfer potential within the molecule.
While this compound may not be a classic "push-pull" system designed for NLO applications, a theoretical assessment would quantify its potential and provide a basis for comparison with other materials. nih.gov
Table 3: Hypothetical Calculated NLO Properties This table provides an example of the kind of data generated in a theoretical NLO assessment. Values are for illustrative purposes.
| Parameter | Symbol | Hypothetical Calculated Value | Unit |
| Dipole Moment | μ | 3.5 | Debye |
| Mean Polarizability | 30.5 x 10⁻²⁴ | esu | |
| First-Order Hyperpolarizability | β_tot | 15.0 x 10⁻³⁰ | esu |
| HOMO-LUMO Energy Gap | ΔE | 4.8 | eV |
Advanced Applications and Role As a Chemical Intermediate
Role of Methyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate in Advanced Organic Synthesis as a Key Intermediate
Methyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate is a significant chemical intermediate, primarily recognized for its crucial role in the synthesis of complex pharmaceutical compounds. Its molecular structure, which features a benzanilide core with methyl and methyl ester functionalities, makes it a versatile precursor for further chemical transformations.
Precursor in the Synthesis of Complex Organic Molecules
The principal application of Methyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate is as a direct precursor to 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoic acid. This transformation is a critical step in the synthesis of Tolvaptan, a vasopressin V2-receptor antagonist used in the treatment of hyponatremia and autosomal dominant polycystic kidney disease (ADPKD) google.comelsevierpure.comed.ac.uk.
The synthesis involves the hydrolysis of the methyl ester group of Methyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate to a carboxylic acid. A patented method describes this process, where the methyl ester is treated with a basic catalyst in an aqueous solution. The reaction is typically carried out at temperatures ranging from 0 to 65 °C with stirring for 1 to 10 hours google.com. Following the hydrolysis, the reaction mixture is acidified to precipitate the desired 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoic acid google.com.
The initial synthesis of the intermediate itself, Methyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate, is achieved through an N-acylation reaction between 2-methyl-4-amino methyl benzoate (B1203000) and 2-methyl benzoyl chloride google.com. This multi-step synthesis highlights the importance of this intermediate in constructing the larger, more complex structure of Tolvaptan.
Building Block for the Design and Synthesis of Functional Materials (e.g., polymers, dyes)
While the primary documented use of Methyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate is in pharmaceutical synthesis, its core structure, a benzanilide derivative, is a motif found in various functional materials. Benzanilides, in general, are utilized as intermediates in the synthesis of dyes and can be incorporated into specific polymers and resins to impart particular mechanical or thermal properties uomustansiriyah.edu.iq. Some benzanilide derivatives have been noted as starting materials for dyestuffs googleapis.com.
However, there is no specific information available in the reviewed literature that documents the direct use of Methyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate as a building block for polymers or dyes. Its application in these areas remains a theoretical possibility based on the general reactivity of the benzanilide chemical class. The presence of reactive sites, such as the aromatic rings and the amide linkage, could potentially allow for its polymerization or modification into a dye molecule.
Strategies for Further Functionalization and Material Design Based on the Methyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate Scaffold
The benzanilide scaffold of Methyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate offers several avenues for further functionalization, which could be exploited in material design. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups that could tune the electronic and photophysical properties of the molecule.
Recent research on benzanilides has explored regioselective C-H hydroxylation, which provides a method for preparing diverse ortho-hydroxylated benzanilide derivatives nih.govsemanticscholar.org. Such strategies could potentially be applied to the Methyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate scaffold to create new molecules with tailored properties for applications in materials science or medicinal chemistry. The ability to introduce hydroxyl groups at specific positions can dramatically alter the biological activity and material properties of the resulting compounds semanticscholar.org.
Furthermore, the amide linkage itself can be a site for chemical modification, although it is generally stable. The ester group, as demonstrated in its hydrolysis to a carboxylic acid, provides a handle for further reactions, such as amidation to form new amide bonds or reduction to an alcohol. These potential modifications underscore the versatility of this intermediate for creating a library of derivatives for various applications, though specific examples for this particular compound in material design are not currently documented.
Considerations for Industrial Scale-Up and Process Chemistry for Methyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate Production
For the industrial-scale production of Methyl 2-methyl-4-[N-(2-methylbenzoyl)]aminobenzoate and its subsequent conversion to the corresponding carboxylic acid, several factors must be considered to ensure an efficient, safe, and cost-effective process.
The synthesis of the intermediate involves the reaction of 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride google.com. Key considerations for this step include:
Raw Material Availability and Cost: The starting materials should be readily available and affordable to ensure the economic viability of the process.
Reaction Conditions: The patented method suggests mild reaction conditions, which is advantageous for industrial scale-up as it reduces the need for specialized high-pressure or high-temperature equipment google.com.
Catalyst and Solvent Selection: The choice of catalyst and solvent is crucial for optimizing yield and purity while minimizing environmental impact and cost. The patent mentions the use of silver salts in a non-protonic solvent google.com.
Work-up and Purification: An efficient work-up procedure is necessary to isolate the product with high purity. The patent describes a process of adding an alkali-metal carbonate or bicarbonate solution, followed by separation and evaporation of the solvent google.com.
The subsequent hydrolysis of the methyl ester to the carboxylic acid also has important process chemistry considerations:
Choice of Base: The patent lists several suitable basic catalysts, including NaOH, KOH, Na2CO3, K2CO3, or triethylamine google.com. The selection would depend on cost, availability, and safety.
Control of pH: The precipitation of the final product is pH-dependent, requiring careful control of the acidification step google.com.
Future Research Directions and Unexplored Avenues in Methyl 4 2 Methylbenzoyl Benzoate Chemistry
Development of Novel Green Chemistry Approaches for Synthesis and Derivatization
The synthesis of aromatic ketones and esters has traditionally relied on methods that are often at odds with the principles of green chemistry. Future research will undoubtedly focus on developing more environmentally benign pathways for the synthesis and subsequent derivatization of Methyl 4-(2-methylbenzoyl)benzoate.
A key area of development is the move away from stoichiometric reagents and harsh reaction conditions. For instance, the Friedel-Crafts acylation, a common method for creating the benzophenone (B1666685) core, typically uses stoichiometric amounts of Lewis acids like aluminum chloride, which generates significant waste. A greener alternative could involve catalytic, solvent-free, or mechanochemical approaches.
Research into the direct hydrogenation of benzoate (B1203000) esters to aldehydes offers a promising green alternative to traditional multi-step methods that may involve halogenated intermediates. rsc.org For example, the catalytic hydrogenation of methyl benzoate to benzaldehyde (B42025) is being explored as a more atom-economical process. rsc.org Applying this concept to derivatives of this compound could provide efficient access to new functionalized molecules.
Another green approach for esterification involves the use of catalysts like diphenyl diselenide with hydrogen peroxide, which allows for the reaction to proceed under milder conditions. chemicalbook.com Adapting such oxidative esterification or transesterification methods for the synthesis of this compound or its derivatives could reduce energy consumption and waste.
The table below outlines potential green chemistry strategies applicable to the synthesis of this compound.
| Traditional Method | Potential Green Alternative | Key Advantages | Relevant Research Finding |
| Friedel-Crafts Acylation (with AlCl₃) | Catalytic Acylation (e.g., with zeolites) | Reduces catalyst loading, minimizes waste, easier work-up. | General advancements in heterogeneous catalysis. |
| Use of Halogenated Solvents | Use of bio-based solvents (e.g., Cyrene) or supercritical CO₂ | Reduces toxicity and environmental impact. | Growing trend in sustainable chemistry. |
| Multi-step Derivatization | One-pot synthesis sequences | Increases efficiency, reduces solvent use and purification steps. azom.com | A one-pot method for converting aromatic ketones into esters has been developed, enhancing versatility. azom.com |
| Stoichiometric Oxidation/Reduction | Catalytic oxidation with H₂O₂ or O₂ / Catalytic Hydrogenation | Uses greener oxidants/reductants, higher atom economy. | Direct hydrogenation of methyl benzoate offers a greener route to benzaldehyde. rsc.org |
Advanced Catalyst Design and Discovery for Specific Transformations of this compound
The development of novel catalysts is paramount for unlocking new reactivity and achieving high selectivity in the transformation of this compound. Future research will focus on designing catalysts tailored for specific reactions, such as selective C-H activation, asymmetric reduction, or deconstructive functionalization.
For example, the carbonyl group and the various C-H bonds on the two aromatic rings of this compound offer multiple sites for functionalization. Designing catalysts that can distinguish between these sites is a significant challenge. Research into chiral benzophenone catalysts that perform kinetic resolution through selective hydrogen abstraction demonstrates a high level of sophistication in catalyst design. acs.org Such catalysts often rely on specific interactions, like two-point hydrogen bonding, to orient the substrate for a selective reaction. acs.org Applying this principle to create catalysts for the enantioselective reduction of the ketone in this compound could yield valuable chiral building blocks.
Another frontier is the deacylative cross-coupling of aromatic ketones, which has been limited by the strength of the carbon-carbon bonds. azom.com Recently, a one-pot process that converts aromatic ketones into more reactive aromatic esters via a retro-Claisen reaction has been developed, enabling a wide range of subsequent transformations. azom.com Designing specific nickel or palladium catalyst systems to facilitate such transformations directly on the this compound scaffold would significantly expand its synthetic utility.
The table below summarizes potential catalytic systems and their applications.
| Target Transformation | Catalyst Class | Potential Outcome | Relevant Research Finding |
| Enantioselective Ketone Reduction | Chiral Transition Metal Complexes (e.g., Ru, Rh) with Chiral Ligands | Synthesis of enantiomerically pure secondary alcohols. | Chiral benzophenone catalysts have been used for the kinetic resolution of lactams. acs.org |
| Selective C-H Arylation/Alkylation | Palladium or Rhodium catalysts with directing groups | Direct functionalization of the aromatic rings at specific positions. | General advances in C-H activation chemistry. |
| Deacylative Cross-Coupling | Nickel or Palladium catalysts | Replacement of the benzoyl group with other functional groups (amines, thiols, etc.). azom.com | A versatile one-pot method for converting aromatic ketones to esters facilitates further reactions. azom.com |
| Hydrogenation of the Benzoate Ester | Modified Heterogeneous Catalysts (e.g., Al-modified KMn/SiO₂) | Selective conversion of the ester to an aldehyde or alcohol. rsc.org | Al-modified catalysts have shown improved conversion and selectivity in the hydrogenation of methyl benzoate. rsc.org |
Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical research is conducted. For a molecule like this compound, AI and machine learning (ML) can accelerate discovery in several key areas.
One major application is the prediction of reaction outcomes. ML models can be trained on large datasets of chemical reactions to predict the yield or selectivity of a reaction for a new substrate. mit.edu For this compound, this could mean predicting its performance in various cross-coupling reactions or its susceptibility to different catalytic transformations without the need for extensive empirical screening. mit.educhemrxiv.org For example, ML models have been developed to predict the yield of Buchwald-Hartwig cross-coupling reactions, a type of reaction highly relevant to molecules containing aromatic rings. chemrxiv.org
AI can also be instrumental in designing novel synthetic routes. Retrosynthesis software, powered by AI, can propose multiple synthetic pathways to a target molecule, including those a human chemist might overlook. chemical.aiyoutube.com By inputting the structure of a complex derivative of this compound, chemists could receive a ranked list of plausible, efficient, and potentially greener synthetic routes. chemical.ai
Furthermore, ML can predict the physicochemical and biological properties of new derivatives. By learning from the properties of known molecules, a model could predict, for instance, the absorption spectrum, thermal stability, or potential biological activity of a novel analogue of this compound. This predictive power can guide synthetic efforts toward molecules with desired characteristics, saving significant time and resources. mdpi.comnih.gov Autonomous synthesis robots, guided by AI, represent the next frontier, where the entire discovery cycle—from hypothesis and design to synthesis and testing—is automated. sciencedaily.com
| AI/ML Application Area | Specific Task for this compound | Potential Impact | Supporting Finding |
| Reaction Outcome Prediction | Predict reaction yields and regioselectivity for C-H functionalization. | Reduces experimental effort and material waste; accelerates optimization. mit.edu | ML models have predicted Buchwald-Hartwig reaction yields with a mean absolute error as low as 1.2%. chemrxiv.org |
| Retrosynthesis Planning | Generate novel and efficient synthetic routes to complex derivatives. | Uncovers non-intuitive pathways; optimizes for cost, safety, and greenness. chemical.ai | AI platforms can examine synthesis from various angles and provide plausible reactions with literature references. chemical.ai |
| Property Prediction | Predict photophysical properties (e.g., λmax) or biological activity of new analogues. | Guides the design of new materials or drug candidates with desired functions. | AI is increasingly used for structure-function relationship analysis and molecular design. mdpi.com |
| Automated Synthesis | Use an AI-controlled robot to perform multi-step syntheses and optimizations. | Accelerates the discovery and production of new molecules with high fidelity. mdpi.comsciencedaily.com | An autonomous robot, RoboChem, has been shown to outperform human chemists in speed and accuracy for chemical discovery. sciencedaily.com |
Exploration of Self-Assembly and Supramolecular Chemistry Involving this compound Architectures
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a powerful paradigm for creating complex, functional architectures from molecular building blocks. The benzophenone core within this compound is an excellent candidate for incorporation into supramolecular assemblies due to its rigidity, aromatic surfaces capable of π-π stacking, and a carbonyl group that can act as a hydrogen bond acceptor.
A fascinating research direction is the design of this compound derivatives that can self-assemble into well-defined nanostructures like gels, fibers, or vesicles. For example, researchers have successfully created supramolecular "gel noodles" from benzophenone-functionalized dipeptides. nih.govchemrxiv.org These gels act as templates for spatially-resolved photopolymerization, demonstrating a sophisticated method for controlling material properties. nih.govacs.org By attaching self-assembling moieties (like peptides or other gelators) to the this compound scaffold, it may be possible to create novel photo-responsive soft materials.
The photophysical properties of the benzophenone unit can be modulated by its inclusion in a supramolecular assembly. The local environment created by self-assembly can influence excited state dynamics, potentially leading to new photofunctional materials for applications in sensing, light-harvesting, or photocatalysis. For instance, incorporating the molecule into a metal-organic framework (MOF) or a coordination polymer could lead to materials with unique luminescent or electronic properties. acs.org
Future work could focus on synthesizing derivatives of this compound with appended recognition motifs (e.g., hydrogen bonding units, crown ethers) to direct their assembly into predictable and functional superstructures. The study of these assemblies would provide fundamental insights into non-covalent interactions and pave the way for advanced materials with tunable properties.
| Supramolecular System | Design Strategy | Potential Application | Relevant Research Finding |
| Organogels / Hydrogels | Attach peptide or other gelator fragments to the this compound core. | Spatially controlled photopolymerization, drug delivery, soft robotics. | Benzophenone-functionalized dipeptides have been shown to form supramolecular gel noodles that act as structural templates. nih.govchemrxiv.orgacs.org |
| Liquid Crystals | Introduce long alkyl chains or other mesogenic groups to the molecule. | Photo-switchable displays, optical data storage. | The rigid core of the molecule is conducive to forming liquid crystalline phases. |
| Coordination Polymers / MOFs | Functionalize with carboxylic acids or nitrogen heterocycles for metal coordination. | Sensing, gas storage, heterogeneous catalysis. | Light-induced transformations have been observed in photochromic coordination polymer gels. acs.org |
| Self-Assembled Monolayers | Introduce thiol or silane (B1218182) groups for surface attachment. | Modifying electrode surfaces, creating photo-patternable surfaces. | General principles of surface chemistry. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
